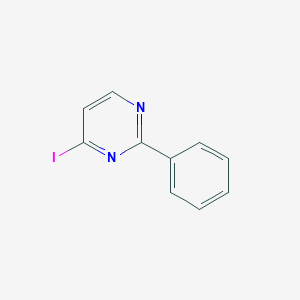

4-Iodo-2-phenylpyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7IN2 |

|---|---|

Molecular Weight |

282.08 g/mol |

IUPAC Name |

4-iodo-2-phenylpyrimidine |

InChI |

InChI=1S/C10H7IN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H |

InChI Key |

WTEXKEHNJALAFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=N2)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Iodo-2-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 4-iodo-2-phenylpyrimidine, a valuable building block in medicinal chemistry and drug development. The following sections detail the most common and effective synthetic strategies, complete with experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of the iodo group at the 4-position of the pyrimidine ring allows for further functionalization through various cross-coupling reactions, making it a versatile scaffold for the development of novel therapeutics. This guide will focus on a robust and widely applicable two-step synthesis commencing from the readily available precursor, 2-phenylpyrimidin-4-one.

Core Synthesis Pathway

The most prevalent and efficient synthesis of this compound involves a two-step process:

-

Chlorination of 2-phenylpyrimidin-4-one: The initial step involves the conversion of the hydroxyl group of 2-phenylpyrimidin-4-one to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃).

-

Halogen Exchange (Finkelstein Reaction): The resulting 2-phenyl-4-chloropyrimidine is then subjected to a Finkelstein reaction, where the chloro substituent is exchanged for an iodo group using an iodide salt, such as sodium iodide (NaI).

This pathway is favored due to the commercial availability of the starting materials and the generally high yields achieved in each step.

Diagram of the Core Synthesis Pathway

Spectroscopic and Synthetic Profile of 4-Iodo-2-phenylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for 4-Iodo-2-phenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental data for this specific molecule, this document leverages spectroscopic information from structurally analogous compounds to forecast its 1H NMR, 13C NMR, Mass Spectrometry, and Infrared (IR) spectral characteristics. Detailed experimental protocols for a potential synthesis and subsequent spectroscopic analyses are also presented. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrimidine derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of known spectroscopic data for structurally related compounds, including 2-phenylpyrimidine, 4-iodopyridine, 2-(4-chlorophenyl)pyridine, and 2-(4-bromophenyl)pyridine. The introduction of an iodine atom at the C4 position of the pyrimidine ring is expected to induce a significant downfield shift in the 13C NMR spectrum at the point of substitution and influence the chemical shifts of the adjacent protons in the 1H NMR spectrum.

Predicted 1H NMR Data

Table 1: Predicted 1H NMR Chemical Shifts for this compound (in CDCl3)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H5 | ~ 7.30 - 7.50 | d | ~ 5.0 |

| H6 | ~ 8.60 - 8.80 | d | ~ 5.0 |

| Phenyl H (ortho) | ~ 8.40 - 8.60 | m | - |

| Phenyl H (meta, para) | ~ 7.40 - 7.60 | m | - |

Note: The chemical shifts are referenced to TMS (0 ppm). The predicted values are based on the analysis of related compounds and may vary from experimental results.

Predicted 13C NMR Data

Table 2: Predicted 13C NMR Chemical Shifts for this compound (in CDCl3)

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~ 163 |

| C4 | ~ 110 |

| C5 | ~ 125 |

| C6 | ~ 158 |

| Phenyl C (ipso) | ~ 137 |

| Phenyl C (ortho) | ~ 128 |

| Phenyl C (meta) | ~ 129 |

| Phenyl C (para) | ~ 131 |

Note: The chemical shifts are referenced to CDCl3 (77.16 ppm). The prediction for C4 is based on the significant shielding effect of the iodine substituent.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]+ | 282.98 |

| [M-I]+ | 156.07 |

Note: The data corresponds to the molecular ion and a major fragment. The isotopic pattern for iodine (127I) will be a single prominent peak.

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm-1) |

| C=N stretching (pyrimidine ring) | ~ 1550 - 1580 |

| C=C stretching (aromatic) | ~ 1450 - 1600 |

| C-H stretching (aromatic) | ~ 3000 - 3100 |

| C-I stretching | ~ 500 - 600 |

Experimental Protocols

The following sections detail the proposed experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A potential synthetic route to this compound involves the iodination of a pre-existing 2-phenylpyrimidine derivative. A plausible precursor is 2-phenyl-4-chloropyrimidine, which can be synthesized from commercially available starting materials.

Step 1: Synthesis of 2-Phenyl-4-chloropyrimidine

This procedure is adapted from established methods for the synthesis of substituted pyrimidines.

-

Reaction Setup: To a solution of 2-phenylpyrimidine-4,6-diol (1 equivalent) in phosphorus oxychloride (10 equivalents), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture at reflux (approximately 110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Iodination of 2-Phenyl-4-chloropyrimidine (Finkelstein Reaction)

-

Reaction Setup: In a round-bottom flask, dissolve 2-phenyl-4-chloropyrimidine (1 equivalent) in anhydrous acetone. Add sodium iodide (1.5 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up: After cooling, filter the reaction mixture to remove the precipitated sodium chloride. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, this compound, can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H and 13C NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

-

The sample should be dissolved in deuterated chloroform (CDCl3), with tetramethylsilane (TMS) as the internal standard.

-

Standard pulse programs should be used for acquiring one-dimensional 1H and 13C{1H} spectra. Two-dimensional correlation experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the unambiguous assignment of proton and carbon signals.

2.2.2. Mass Spectrometry (MS)

-

Mass spectra can be obtained using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

-

For EI-MS, a direct insertion probe can be used. For ESI-MS, the sample should be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.

-

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion.

2.2.3. Infrared (IR) Spectroscopy

-

IR spectra can be recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum should be recorded in the range of 4000-400 cm-1.

Workflow and Pathway Visualization

The following diagrams illustrate the proposed synthetic pathway and the general workflow for the characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

Conclusion

This technical guide provides a foundational resource for the study of this compound. While the spectroscopic data presented is predictive, it offers a robust starting point for the identification and characterization of this compound. The outlined synthetic and analytical protocols are based on well-established chemical principles and provide a clear path for the preparation and verification of this compound in a laboratory setting. Researchers are encouraged to use this guide as a reference to facilitate their investigations into the properties and potential applications of this and related pyrimidine derivatives.

An In-depth Technical Guide to the Chemical Properties of 4-Iodo-2-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-Iodo-2-phenylpyrimidine. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from its close isomer, 4-Iodo-6-phenylpyrimidine, and analogous 2-phenylpyrimidine derivatives to present a thorough profile. This approach allows for informed predictions regarding its physicochemical characteristics, spectral properties, synthesis, and reactivity.

Core Chemical Properties

Precise quantitative data for this compound is not extensively documented in publicly available literature. The following tables summarize the known properties of the isomeric 4-Iodo-6-phenylpyrimidine and the related 4-Phenylpyrimidine to provide a comparative reference.

Physicochemical Properties

| Property | 4-Iodo-6-phenylpyrimidine | 4-Phenylpyrimidine |

| Molecular Formula | C₁₀H₇IN₂[1] | C₁₀H₈N₂ |

| Molecular Weight | 282.08 g/mol [1] | 156.18 g/mol |

| CAS Number | 41270-96-6[1] | 3438-48-0 |

| Melting Point | Not available | 54-58 °C |

| Boiling Point | 380.2 ± 30.0 °C (Predicted)[2] | 140-144 °C @ 14 Torr |

| Solubility | Soluble in DMSO when warmed[2] | Not specified |

| Predicted LogP | 2.6[1] | Not specified |

Spectral Data

Predicted Mass Spectrum of 4-Iodo-6-phenylpyrimidine [3]

| Adduct | m/z |

| [M+H]⁺ | 282.97268 |

| [M+Na]⁺ | 304.95462 |

| [M-H]⁻ | 280.95812 |

| [M+NH₄]⁺ | 299.99922 |

| [M+K]⁺ | 320.92856 |

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a plausible synthetic route can be extrapolated from established methods for the iodination of pyrimidine rings.

Potential Synthetic Pathway

A likely synthetic approach would involve the direct iodination of a 2-phenylpyrimidine precursor, such as 2-phenyl-4-pyrimidinol. A modern and environmentally conscious method for such a transformation is the use of molecular iodine with a silver salt like silver nitrate under solvent-free conditions, often facilitated by mechanical grinding.[4][5] This method is known for its efficiency and high yields in related systems.

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Iodination of Pyrimidines

The following is a generalized protocol based on the iodination of pyrimidine derivatives:

-

Preparation: In a mortar, combine the pyrimidine precursor (1 equivalent), iodine (1.2 equivalents), and silver nitrate (2 equivalents).

-

Reaction: Grind the solid mixture at room temperature for 20-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: Upon completion, the reaction mixture is typically dissolved in a suitable organic solvent, and the insoluble silver salts are removed by filtration.

-

Purification: The crude product is then purified, usually by column chromatography on silica gel, to yield the desired iodinated pyrimidine.

Reactivity and Role in Drug Development

The primary utility of this compound in a research and drug development context lies in its reactivity as a versatile building block in cross-coupling reactions. The carbon-iodine bond at the 4-position is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds, facilitated by palladium catalysis.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Caption: General workflow for cross-coupling reactions.

Key Cross-Coupling Methodologies

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-pyrimidine with an organoboron reagent to form a C-C bond. It is a robust and widely used method for creating biaryl structures.

-

Heck Coupling: This reaction couples the iodo-pyrimidine with an alkene to form a new C-C bond, enabling the introduction of vinyl groups.

-

Buchwald-Hartwig Amination: This powerful amination reaction allows for the formation of a C-N bond between the pyrimidine ring and a primary or secondary amine.

The specific conditions for these reactions, including the choice of palladium catalyst, ligand, base, and solvent, are critical and must be optimized for each specific substrate combination.

Safety and Handling

Specific GHS hazard classifications for this compound are not available. However, based on the data for 4-Iodo-6-phenylpyrimidine, it should be handled with caution.[1] It is presumed to be harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment and a fume hood, are strongly recommended.

References

- 1. 4-Iodo-6-phenylpyrimidine | C10H7IN2 | CID 817368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Iodo-6-phenylpyrimidine|lookchem [lookchem.com]

- 3. PubChemLite - 4-iodo-6-phenylpyrimidine (C10H7IN2) [pubchemlite.lcsb.uni.lu]

- 4. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Formation of 4-Iodo-2-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 4-iodo-2-phenylpyrimidine, a key intermediate in medicinal chemistry and materials science. This document details the core reaction mechanisms, provides step-by-step experimental protocols for the synthesis of precursors and the final product, and presents quantitative data in a structured format.

Introduction

This compound is a valuable heterocyclic compound, serving as a versatile building block in the synthesis of a wide range of biologically active molecules and functional materials. The presence of the iodo group at the 4-position of the pyrimidine ring allows for facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This guide will focus on the two most prominent and practical methods for its synthesis: the Sandmeyer reaction starting from 4-amino-2-phenylpyrimidine and the Finkelstein reaction from 4-chloro-2-phenylpyrimidine.

Synthetic Pathways and Mechanisms

The formation of this compound can be efficiently achieved through two principal synthetic strategies, each starting from a different precursor. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Route 1: Sandmeyer Reaction from 4-Amino-2-phenylpyrimidine

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a halide via the formation of a diazonium salt intermediate.[1][2] This transformation is particularly useful for introducing an iodo group, as the reaction with iodide salts is typically high-yielding and does not require a copper catalyst.

The mechanism involves two key steps:

-

Diazotization: The primary aromatic amine, 4-amino-2-phenylpyrimidine, is treated with a source of nitrous acid (commonly generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a stable diazonium salt.

-

Iodination: The diazonium salt is then treated with a solution of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI). The diazonium group is an excellent leaving group (N₂ gas), and it is readily displaced by the iodide nucleophile to yield the desired this compound.

Route 2: Finkelstein Reaction from 4-Chloro-2-phenylpyrimidine

The Finkelstein reaction is a halogen exchange reaction, typically an Sₙ2 process, where a less reactive alkyl or aryl halide is converted to a more reactive one.[3] In the context of aromatic systems, this reaction is often catalyzed. The synthesis of this compound from its chloro-analogue is a classic example of this transformation.

The mechanism for the aromatic Finkelstein reaction involves a nucleophilic aromatic substitution. While uncatalyzed substitution is possible, the reaction is significantly accelerated by the use of a copper(I) catalyst, which facilitates the displacement of the chloride by the iodide. The reaction is driven to completion by using a large excess of the iodide salt.

The overall synthetic workflow, including the preparation of the necessary precursors, is outlined in the diagram below.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the precursors and the final product, this compound.

Synthesis of 4-Chloro-2-phenylpyrimidine

4-Chloro-2-phenylpyrimidine is a key intermediate for both the Finkelstein reaction and as a potential precursor to 4-amino-2-phenylpyrimidine. It is typically synthesized by the chlorination of 2-phenyl-4(3H)-pyrimidinone.

Protocol:

-

To a round-bottom flask, add 2-phenyl-4(3H)-pyrimidinone (1 equivalent).

-

Add phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of an organic base such as N,N-dimethylaniline (0.1 equivalents).

-

Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-2-phenylpyrimidine.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Synthesis of 4-Amino-2-phenylpyrimidine

4-Amino-2-phenylpyrimidine, the starting material for the Sandmeyer route, can be synthesized from 4-chloro-2-phenylpyrimidine.

Protocol:

-

In a sealed tube or a pressure vessel, dissolve 4-chloro-2-phenylpyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Add an excess of an ammonia source, such as a saturated solution of ammonia in methanol or aqueous ammonia.

-

Heat the mixture to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water to remove excess ammonia and ammonium salts.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate to give the crude 4-amino-2-phenylpyrimidine.

-

Purify the product by recrystallization or column chromatography.

Formation of this compound

This protocol is a general procedure for the diazotization-iodination of aromatic amines and can be adapted for 4-amino-2-phenylpyrimidine.[1][4][5]

Protocol:

-

Dissolve 4-amino-2-phenylpyrimidine (1 equivalent) in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water at 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve potassium iodide (KI, 2-3 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the organic layer with a saturated solution of sodium thiosulfate to remove any excess iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel.

This protocol describes the halogen exchange reaction to form this compound from 4-chloro-2-phenylpyrimidine.

Protocol:

-

In a round-bottom flask, dissolve 4-chloro-2-phenylpyrimidine (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Add an excess of sodium iodide (NaI, 3-5 equivalents).

-

Heat the reaction mixture to reflux and stir for 12-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

If acetone is used as the solvent, the precipitated sodium chloride can be removed by filtration.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or recrystallization.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the synthesis of this compound and its precursors. Please note that yields are highly dependent on the specific reaction scale and purification methods.

| Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Chlorination | 2-Phenyl-4(3H)-pyrimidinone | POCl₃, N,N-dimethylaniline | Neat | 105-110 | 2-4 | 70-90 |

| Amination | 4-Chloro-2-phenylpyrimidine | NH₃ (aq. or in MeOH) | Ethanol | 120-150 | 12-24 | 60-80 |

| Sandmeyer | 4-Amino-2-phenylpyrimidine | NaNO₂, H₂SO₄, KI | Water | 0-5 then RT | 2-3 | 65-85 |

| Finkelstein | 4-Chloro-2-phenylpyrimidine | NaI | Acetone/DMF | Reflux | 12-48 | 75-95 |

Conclusion

This technical guide has detailed the primary synthetic routes for the formation of this compound, a crucial intermediate for further chemical transformations. The Sandmeyer and Finkelstein reactions offer reliable and high-yielding pathways to this target molecule. The provided experimental protocols and reaction parameters serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient preparation of this versatile building block for a wide range of applications.

References

- 1. portal.tpu.ru [portal.tpu.ru]

- 2. ijcce.ac.ir [ijcce.ac.ir]

- 3. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Iodo-2-phenylpyrimidine

Disclaimer: Direct experimental data for 4-Iodo-2-phenylpyrimidine is scarce in publicly available literature. This guide provides a comprehensive overview based on the known properties of its constituent parts and closely related analogues, namely the parent compound 2-phenylpyrimidine, the key precursor 2-chloropyrimidine, and the isomeric analogue 4-Iodo-6-phenylpyrimidine. The information presented herein is intended to serve as a predictive guide for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

The properties of this compound can be inferred from its structural analogues. The introduction of an iodine atom at the 4-position of 2-phenylpyrimidine is expected to significantly increase the molecular weight and melting point, and influence its solubility and reactivity.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 2-Phenylpyrimidine (CAS: 7431-45-0) | 2-Chloropyrimidine (CAS: 1722-12-9) | 4-Iodo-6-phenylpyrimidine (CAS: 41270-96-6) |

| Molecular Formula | C₁₀H₇IN₂ | C₁₀H₈N₂[1] | C₄H₃ClN₂[2] | C₁₀H₇IN₂[3] |

| Molecular Weight | 282.08 g/mol | 156.18 g/mol [1] | 114.53 g/mol [2] | 282.08 g/mol [3] |

| Appearance | White to off-white or pale yellow solid | White solid | Yellowish to pale orange crystals[4] | Yellow Solid |

| Melting Point | > 100 °C | Not available | 63-66 °C[4][5] | Not available |

| Boiling Point | > 200 °C | 100 °C at 5 mmHg[6] | 75-76 °C at 10 mmHg[4][5] | Not available |

| Solubility | Soluble in organic solvents (DMSO, DMF, Dichloromethane) | Soluble in organic solvents | Slightly soluble in water; Soluble in alcohol and benzene[4] | Soluble in DMSO (>30 mg/mL)[7] |

| IUPAC Name | This compound | 2-phenylpyrimidine[5] | 2-chloropyrimidine[2] | 4-Iodo-6-phenylpyrimidine[3] |

Spectroscopic Data (Predicted)

The spectroscopic data for this compound can be predicted based on the known spectra of 2-phenylpyrimidine.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the phenyl group protons (likely in the range of 7.4-8.5 ppm) and the pyrimidine ring protons. The pyrimidine protons at the 5- and 6-positions will be distinct and their chemical shifts will be influenced by the presence of the iodo group.

-

¹³C NMR: The carbon NMR spectrum will show signals for the ten carbon atoms. The carbon atom attached to the iodine (C4) is expected to have a chemical shift in the range of 90-110 ppm. The other carbon signals for the pyrimidine and phenyl rings will be in the aromatic region (120-170 ppm).[5]

Synthesis and Experimental Protocols

A direct and selective synthesis for this compound is not explicitly reported. However, a plausible synthetic route can be designed based on established methodologies for the functionalization of pyrimidines. A proposed two-step synthesis starting from the commercially available 2,4-dichloropyrimidine is outlined below.

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol 1: Synthesis of 2-Chloro-4-phenylpyrimidine (Intermediate)

This protocol is adapted from established methods for regioselective Suzuki coupling of 2,4-dichloropyrimidines.[8]

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add phenylboronic acid (1.1 eq) and a base such as potassium carbonate (2.0 eq).

-

Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

-

Heat the reaction mixture under microwave irradiation or conventional heating at 80-100 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-phenylpyrimidine.

Experimental Protocol 2: Synthesis of this compound (Final Product)

This protocol describes a Finkelstein reaction to substitute the chlorine atom with iodine.

-

Dissolve 2-chloro-4-phenylpyrimidine (1.0 eq) in acetone.

-

Add sodium iodide (NaI) (1.5-2.0 eq) to the solution.

-

Reflux the reaction mixture for 12-24 hours, monitoring the reaction by TLC or LC-MS. The formation of a precipitate (NaCl) indicates the progress of the reaction.

-

After completion, cool the mixture and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent like dichloromethane and wash with water and a dilute solution of sodium thiosulfate to remove any remaining iodine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

-

Purify by recrystallization or column chromatography to yield this compound.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the electron-deficient pyrimidine ring and the versatile carbon-iodine bond. The pyrimidine ring is susceptible to nucleophilic attack, while the C-I bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules.

Key Reactions:

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a new carbon-carbon bond at the 4-position.[9]

-

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce an alkynyl group.[10][11]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form 4-amino-2-phenylpyrimidine derivatives.

-

Heck Coupling: Reaction with alkenes to form 4-alkenyl-2-phenylpyrimidines.

Caption: Key cross-coupling reactions of this compound.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been specifically reported, the pyrimidine scaffold is a well-known pharmacophore present in numerous bioactive compounds.[12][13] Derivatives of 2-phenylpyrimidine have been investigated for various therapeutic applications, including as antifungal agents targeting CYP51 and as P2Y12 antagonists for inhibiting platelet aggregation.[14][15]

Furthermore, the isomeric analogue, 4-Iodo-6-phenylpyrimidine (also known as 4-IPP), is a known irreversible inhibitor of Macrophage Migration Inhibitory Factor (MIF).[7][16][17] MIF is a pro-inflammatory cytokine implicated in various diseases, including cancer and autoimmune disorders. 4-IPP acts as a suicide substrate, covalently binding to the N-terminal proline of MIF and inactivating it.[17][18] This inactivation can suppress osteoclast formation and promote osteoblast differentiation through the inhibition of the NF-κB signaling pathway.[16] Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory activity against MIF or other biological targets.

References

- 1. rsc.org [rsc.org]

- 2. Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine - American Chemical Society [acs.digitellinc.com]

- 3. 4-Iodo-6-phenylpyrimidine | C10H7IN2 | CID 817368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Phenylpyrimidine | C10H8N2 | CID 593578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-IPP | TargetMol [targetmol.com]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimization of 2-phenyl-pyrimidine-4-carboxamides towards potent, orally bioavailable and selective P2Y(12) antagonists for inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. abmole.com [abmole.com]

- 18. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Identity of a Phenylpyrimidine: A Technical Examination of 4-Iodo-6-phenylpyrimidine

An extensive search of chemical literature and databases for the compound 4-Iodo-2-phenylpyrimidine has yielded no specific records of its synthesis, history, or physical properties. This suggests the compound is not a commonly synthesized or studied isomer. However, a closely related and well-documented isomer, 4-Iodo-6-phenylpyrimidine (CAS Number: 41270-96-6), is a significant compound in biochemical research, primarily known as an inhibitor of the Macrophage Migration Inhibitory Factor (MIF). This guide will focus on the discovery and history of this scientifically relevant isomer.

Introduction to 4-Iodo-6-phenylpyrimidine

4-Iodo-6-phenylpyrimidine is a heterocyclic organic compound that has garnered significant interest in the field of drug discovery. Its structure, featuring a pyrimidine core substituted with a phenyl group at the 6-position and an iodine atom at the 4-position, is key to its biological activity. It acts as a specific, irreversible inhibitor of the Macrophage Migration Inhibitory Factor (MIF), a cytokine involved in various inflammatory diseases and cancer.[1][2] By covalently binding to the N-terminal proline of MIF, 4-Iodo-6-phenylpyrimidine, also known as 4-IPP, effectively inactivates the protein.[1]

Historical Synthesis Pathway

The historical synthesis of 4-Iodo-6-phenylpyrimidine is not detailed in a single "discovery" paper but can be reconstructed from established synthetic methodologies for pyrimidine derivatives. The most logical and commonly employed pathway involves a three-step process, beginning with the synthesis of a hydroxyl precursor, followed by chlorination, and culminating in a halogen exchange reaction.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 4-Iodo-2-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful execution of the Suzuki-Miyaura cross-coupling reaction utilizing 4-iodo-2-phenylpyrimidine as the electrophilic partner. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. For drug development professionals, this reaction is instrumental in the synthesis of novel molecular entities, allowing for the facile introduction of diverse aryl and heteroaryl substituents onto a core scaffold. The 2,4-disubstituted pyrimidine motif is a privileged structure in numerous biologically active compounds, and the Suzuki coupling of this compound provides a direct and efficient route to a library of 2-phenyl-4-aryl(heteroaryl)pyrimidines. The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds often allows for milder reaction conditions and higher yields.

Reaction Principle and Pathway

The catalytic cycle of the Suzuki coupling reaction is a well-established process involving a Pd(0)/Pd(II) cycle.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.

-

Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the iodide.

-

Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.

Tabulated Reaction Parameters

The choice of catalyst, base, and solvent is critical for the success of the Suzuki coupling. Below is a summary of commonly used conditions for the coupling of aryl iodides, including those analogous to 4-iodopyrimidines.

Table 1: Common Catalysts for Suzuki Coupling of Aryl Iodides

| Catalyst | Typical Loading (mol%) | Ligand | Notes |

| Pd(PPh₃)₄ | 1 - 5 | Triphenylphosphine | A common and effective catalyst, though can be air-sensitive. |

| Pd(OAc)₂ | 1 - 5 | Requires external phosphine ligand (e.g., PPh₃, SPhos) | A stable Pd(II) precatalyst that is reduced in situ. |

| PdCl₂(dppf) | 1 - 5 | dppf | Often used for more challenging couplings. |

| Pd/C | 5 - 10 | None (heterogeneous) | Allows for easier purification, though may require higher temperatures. |

Table 2: Common Bases for Suzuki Coupling

| Base | Strength | Typical Equivalents | Solubility | Notes |

| K₂CO₃ | Moderate | 2 - 3 | Soluble in water | A widely used, inexpensive, and effective base. |

| Cs₂CO₃ | Strong | 2 - 3 | Soluble in many organic solvents | Often gives higher yields, especially for less reactive substrates. |

| K₃PO₄ | Strong | 2 - 3 | Soluble in water | A strong base that can be effective when others fail. |

| Na₂CO₃ | Moderate | 2 - 3 | Soluble in water | Another common and cost-effective option. |

Table 3: Common Solvents for Suzuki Coupling

| Solvent System | Typical Ratio | Notes |

| 1,4-Dioxane / Water | 4:1 to 10:1 | A versatile system that solubilizes both organic and inorganic reagents. |

| Toluene / Water | 4:1 to 10:1 | Good for higher temperature reactions. |

| DME / Water | 4:1 to 10:1 | Another effective ether-based solvent system. |

| Acetonitrile / Water | 4:1 to 10:1 | A more polar aprotic solvent option. |

| Ethanol / Water | 1:1 to 4:1 | A greener solvent choice that can be very effective. |

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction conditions (temperature, reaction time, and reagent stoichiometry) may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling of this compound

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 - 1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq.)

-

Base (e.g., Cs₂CO₃, 2.5 eq.)

-

Degassed solvent (e.g., 1,4-dioxane/water, 10:1)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a Schlenk tube or a round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, cesium carbonate, and tetrakis(triphenylphosphine)palladium(0).

-

Evacuate and backfill the vessel with an inert gas (this cycle should be repeated three times).

-

Add the degassed 1,4-dioxane/water mixture via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenyl-4-arylpyrimidine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

-

Same as Protocol 1, but use a microwave-safe reaction vial.

Procedure:

-

In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, potassium carbonate (3.0 eq.), and Pd(PPh₃)₄ (0.01 - 0.05 eq.).

-

Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 15-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Perform the same work-up and purification procedure as described in Protocol 1.

Expected Results and Troubleshooting

The Suzuki coupling of this compound is expected to proceed in good to excellent yields with a variety of aryl- and heteroarylboronic acids.

Table 4: Representative Yields for the Suzuki Coupling of this compound with Various Boronic Acids (Predicted)

| Entry | Arylboronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | 2,4-Diphenylpyrimidine | 85 - 95 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-phenylpyrimidine | 80 - 90 |

| 3 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-2-phenylpyrimidine | 80 - 90 |

| 4 | 3-Thienylboronic acid | 2-Phenyl-4-(thiophen-3-yl)pyrimidine | 75 - 85 |

| 5 | 2-Naphthylboronic acid | 4-(Naphthalen-2-yl)-2-phenylpyrimidine | 80 - 90 |

Note: These are predicted yields based on similar reactions in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Troubleshooting:

-

Low or no conversion:

-

Ensure the catalyst is active. Use a fresh bottle or a different batch.

-

Check the quality of the base and ensure it is anhydrous if required by the specific protocol.

-

Thoroughly degas the solvents to remove oxygen, which can deactivate the catalyst.

-

Increase the reaction temperature or time.

-

-

Formation of side products (e.g., homocoupling of the boronic acid):

-

Decrease the catalyst loading.

-

Use a more dilute reaction mixture.

-

Ensure the reaction is performed under a strict inert atmosphere.

-

-

Protodeboronation (loss of the boronic acid group):

-

Use a less aqueous solvent system.

-

Use a milder base.

-

Safety Precautions

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be handled with care.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: Sonogashira Reaction with 4-Iodo-2-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in organic synthesis.[1][2] Its applications are widespread, particularly in the synthesis of complex molecules for pharmaceuticals, natural products, and organic materials.[1] The reaction proceeds under relatively mild conditions, often at room temperature, and can tolerate a wide range of functional groups, making it highly valuable in medicinal chemistry.[1]

This document provides detailed application notes and protocols for the Sonogashira reaction using 4-iodo-2-phenylpyrimidine as the aryl halide substrate. The resulting 4-alkynyl-2-phenylpyrimidine scaffold is a key structural motif in a variety of biologically active compounds, notably as kinase inhibitors in cancer therapy.

Applications in Drug Discovery

The 2,4-disubstituted pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to target protein kinases. The introduction of an alkynyl group at the 4-position of the 2-phenylpyrimidine moiety via the Sonogashira reaction allows for the exploration of chemical space and the fine-tuning of inhibitory activity and selectivity against various kinase targets.

Notably, derivatives of 4-alkynyl-2-phenylpyrimidine have shown significant promise as inhibitors of key kinases implicated in cancer progression, such as:

-

Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is crucial in regulating cell growth, proliferation, and differentiation.[3][4] Its aberrant activation is a hallmark of many cancers.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6]

The Sonogashira reaction provides a direct and efficient route to synthesize libraries of these potential kinase inhibitors for structure-activity relationship (SAR) studies.

Reaction Mechanism and Key Parameters

The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]

Key Reaction Parameters:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. Common precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[7]

-

Copper(I) Co-catalyst: Copper(I) salts, such as CuI, are used to facilitate the reaction by forming a copper acetylide intermediate.[7] Copper-free Sonogashira protocols have also been developed.

-

Base: An amine base, such as triethylamine or piperidine, is required to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[2]

-

Solvent: A variety of solvents can be used, with DMF and THF being common choices. The amine base can sometimes also serve as the solvent.

The general trend for the reactivity of the halide in the Sonogashira coupling is I > Br > Cl > F.[7] Therefore, this compound is an excellent substrate for this reaction.

Experimental Protocols

General Protocol for the Sonogashira Coupling of this compound

This protocol is a representative procedure based on established methods for the Sonogashira coupling of aryl iodides. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine, Et₃N)

-

Solvent (e.g., anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and CuI (0.05-0.10 eq.).

-

Add the anhydrous solvent (e.g., DMF or THF) and the base (e.g., Et₃N, 2-3 eq.).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-2-phenylpyrimidine.

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative examples of Sonogashira coupling reactions with various aryl iodides, illustrating the expected scope and yields for the reaction with this compound.

| Entry | Aryl Iodide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (5), CuI (5) | Et₃N | DMF | 65 | 12 | [8] |

| 2 | This compound | 1-Heptyne | PdCl₂(PPh₃)₂ (5), CuI (5) | Et₃N | DMF | 65 | 12 | [8] |

| 3 | This compound | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (5), CuI (5) | Et₃N | DMF | 65 | 12 | [8] |

| 4 | This compound | 3-Ethynylpyridine | PdCl₂(PPh₃)₂ (5), CuI (5) | Et₃N | DMF | 65 | 12 | [8] |

| 5 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | [TBP][4EtOV] | - | 55 | 3 | 95[9] |

| 6 | 4-Iodotoluene | Phenylacetylene | 5% Pd/Al₂O₃, 0.1% Cu₂O | - | THF-DMA | 80 | - | 76[10] |

*Yields for entries 1-4 are representative and based on typical outcomes for similar substrates as reported in the literature.[8]

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the Sonogashira coupling reaction.

EGFR Signaling Pathway

Caption: Inhibition of the EGFR signaling pathway.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 6. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. rsc.org [rsc.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-2-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the successful implementation of the Buchwald-Hartwig amination reaction for the synthesis of 4-amino-2-phenylpyrimidine derivatives. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds, which are prevalent in a wide range of biologically active molecules and pharmaceutical compounds.

Introduction

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.[1] This reaction has become indispensable in medicinal chemistry and drug discovery due to its broad substrate scope and functional group tolerance. The 2-phenylpyrimidine core is a significant scaffold in numerous therapeutic agents, and the ability to introduce diverse amino functionalities at the 4-position via C-N cross-coupling opens up vast possibilities for generating novel molecular entities with potential pharmacological activity.[2]

This document outlines the general reaction, provides a detailed experimental protocol, and presents a summary of representative reaction conditions and yields for the Buchwald-Hartwig amination of 4-iodo-2-phenylpyrimidine.

General Reaction Scheme

The general transformation for the Buchwald-Hartwig amination of this compound is depicted below:

Figure 1: General scheme of the Buchwald-Hartwig amination of this compound.

Data Presentation

The following table summarizes typical yields for the Buchwald-Hartwig amination of various aryl iodides with a range of primary and secondary amines. While this data is not specific to this compound, it is illustrative of the general applicability and efficiency of the Buchwald-Hartwig amination for similar substrates.[3]

| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 16 | 91 |

| 2 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 8 | 85 |

| 3 | n-Butylamine | Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene | 110 | 12 | 78 |

| 4 | Diethylamine | [Pd(NHC)] | NaOtBu | Toluene | 80 | 6 | 92 |

| 5 | p-Toluidine | Ni(acac)₂ | K₃PO₄ | Dioxane | 100 | 24 | 95 |

| 6 | Cyclohexylamine | Pd(OAc)₂ / RuPhos | LHMDS | THF | 80 | 10 | 88 |

Experimental Protocols

This section provides a detailed methodology for the Buchwald-Hartwig amination of this compound with a representative amine, aniline. This protocol is adapted from procedures reported for structurally similar heterocyclic iodides.[4][5]

Materials and Equipment

-

This compound

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Detailed Experimental Procedure

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

-

Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv). The solid reagents should be handled under an inert atmosphere to prevent degradation.

-

Solvent and Amine Addition: Add anhydrous toluene (5 mL) to the Schlenk tube, followed by the addition of aniline (1.2 mmol, 1.2 equiv) via syringe.

-

Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 8-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(phenylamino)-2-phenylpyrimidine.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination experiment.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis and biological evaluation of 4-arylamino-pyrimidine derivatives as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-Iodo-2-phenylpyrimidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-iodo-2-phenylpyrimidine as a versatile building block in medicinal chemistry. This key intermediate serves as a scaffold for the synthesis of a diverse range of biologically active molecules, particularly kinase inhibitors and other potential therapeutic agents. The protocols detailed below offer practical guidance for the derivatization of this compound through common and powerful cross-coupling reactions.

Introduction to this compound

This compound is a valuable heterocyclic intermediate in drug discovery. The presence of a phenyl group at the 2-position and an iodine atom at the 4-position of the pyrimidine ring offers distinct opportunities for synthetic diversification. The iodine atom is a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic exploration of the chemical space around the 2-phenylpyrimidine core, which is a recognized pharmacophore in many biologically active compounds. Derivatives of this scaffold have shown promise as anticancer agents, kinase inhibitors, and modulators of other important biological targets.

Synthetic Applications and Protocols

The reactivity of the C-I bond in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of C-C and C-N bonds, providing access to a wide range of 2,4-disubstituted pyrimidine derivatives.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-phenylpyrimidines

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is employed to introduce various aryl or heteroaryl groups at the 4-position, a common strategy in the development of kinase inhibitors and other bioactive molecules.

Experimental Protocol: Synthesis of 2-Phenyl-4-(p-tolyl)pyrimidine

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

p-Tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 mmol), p-tolylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenyl-4-(p-tolyl)pyrimidine.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2,4-Diphenylpyrimidine | 85 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-phenylpyrimidine | 82 |

| 3 | 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl)-2-phenylpyrimidine | 78 |

| 4 | Thiophen-2-ylboronic acid | 2-Phenyl-4-(thiophen-2-yl)pyrimidine | 75 |

Yields are representative and may vary based on reaction scale and purification.

Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling: Synthesis of 4-Alkynyl-2-phenylpyrimidines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in introducing alkynyl moieties onto the 2-phenylpyrimidine scaffold, which can serve as versatile handles for further transformations or as key pharmacophoric elements.

Experimental Protocol: Synthesis of 4-(Phenylethynyl)-2-phenylpyrimidine

This protocol provides a general procedure for the Sonogashira coupling of this compound.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

-

Add phenylacetylene (1.2 mmol) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

-

After completion, filter the reaction mixture through a pad of Celite, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-(phenylethynyl)-2-phenylpyrimidine.

Table 2: Representative Yields for Sonogashira Coupling of this compound with Various Terminal Alkynes

| Entry | Alkyne | Product | Yield (%) |

| 1 | Ethynylbenzene | 4-(Phenylethynyl)-2-phenylpyrimidine | 88 |

| 2 | 1-Hexyne | 2-Phenyl-4-(hex-1-yn-1-yl)pyrimidine | 85 |

| 3 | 3-Hydroxy-3-methyl-1-butyne | 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-phenylpyrimidine | 75 |

| 4 | Trimethylsilylacetylene | 2-Phenyl-4-((trimethylsilyl)ethynyl)pyrimidine | 92 |

Yields are representative and may vary based on reaction scale and purification.

Sonogashira Coupling Workflow

Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-phenylpyrimidines

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1][2][3][4][5] This reaction is particularly useful for introducing substituted anilines at the 4-position of the 2-phenylpyrimidine core, a key structural motif in many kinase inhibitors that interact with the hinge region of the ATP-binding site.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2-phenylpyrimidin-4-amine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

-

This compound

-

4-Methoxyaniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis

Procedure:

-

In an oven-dried Schlenk tube, combine this compound (1.0 mmol), 4-methoxyaniline (1.2 mmol), and cesium carbonate (1.5 mmol).

-

Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and Xantphos (0.04 mmol).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous 1,4-dioxane (10 mL).

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(4-methoxyphenyl)-2-phenylpyrimidin-4-amine.

Table 3: Representative Yields for Buchwald-Hartwig Amination of this compound with Various Amines

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N,2-Diphenylpyrimidin-4-amine | 80 |

| 2 | 3-Chloroaniline | N-(3-Chlorophenyl)-2-phenylpyrimidin-4-amine | 75 |

| 3 | Morpholine | 4-(2-Phenylpyrimidin-4-yl)morpholine | 90 |

| 4 | Benzylamine | N-Benzyl-2-phenylpyrimidin-4-amine | 82 |

Yields are representative and may vary based on reaction scale and purification.

Buchwald-Hartwig Amination Workflow

Application in Kinase Inhibitor Development: A Case Study

Derivatives of 2,4-disubstituted pyrimidines are prominent in the development of kinase inhibitors for cancer therapy. These compounds often act as ATP-competitive inhibitors by binding to the hinge region of the kinase domain. The 2-phenylpyrimidine scaffold serves as a core structure that can be elaborated to achieve potency and selectivity against specific kinases.

Case Study: Inhibition of Epidermal Growth Factor Receptor (EGFR)

Mutations in the Epidermal Growth Factor Receptor (EGFR) are implicated in the development of various cancers, particularly non-small cell lung cancer (NSCLC).[6] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of these malignancies. Many of these inhibitors feature a 4-anilino-pyrimidine or a related heterocyclic core.

Structure-Activity Relationship (SAR) Insights:

-

4-Anilino Group: The aniline moiety at the 4-position is crucial for hinge binding within the ATP pocket of the kinase. Substituents on the aniline ring can be modulated to enhance potency and selectivity.

-

2-Phenyl Group: The phenyl group at the 2-position often occupies a hydrophobic pocket, and its substitution can influence the overall binding affinity and pharmacokinetic properties of the compound.

Table 4: Representative Biological Activity of 2,4-Disubstituted Pyrimidine Derivatives as Kinase Inhibitors

| Compound ID | R Group at C4 | Kinase Target | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (µM) |

| A | 4-Anilino | EGFR (L858R/T790M) | 6.4 | H1975 | 0.17 |

| B | 3-Ethynylanilino | VEGFR-2 | 1050 | A549 | 2.16 |

| C | 4-Morpholino | PI3Kα | 3 | - | - |

| D | 4-(1H-Pyrazol-4-yl) | JNK2 | - | - | - |

Data is compiled from various sources and represents the potential of the 2,4-disubstituted pyrimidine scaffold. Specific IC₅₀ and GI₅₀ values are illustrative.[2][6][7]

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway is a complex cascade that regulates cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Small molecule inhibitors targeting the EGFR kinase domain block this initial phosphorylation step, thereby inhibiting the downstream signaling and suppressing tumor growth.

EGFR Signaling Pathway Inhibition

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in constructing diverse libraries of 2,4-disubstituted pyrimidines through robust cross-coupling methodologies makes it a cornerstone for structure-activity relationship studies and the discovery of novel therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in their drug discovery programs.

References

- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Stille Coupling of 4-Iodo-2-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and representative data for the palladium-catalyzed Stille cross-coupling reaction of 4-iodo-2-phenylpyrimidine with various organostannanes. This reaction is a powerful tool for the synthesis of substituted 2-phenylpyrimidines, which are important scaffolds in medicinal chemistry and materials science. The Stille coupling is valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions.[1][2][3]

Overview of the Stille Coupling Reaction

The Stille reaction facilitates the formation of a carbon-carbon bond between an organostannane and an organic halide or triflate, catalyzed by a palladium complex.[1][3] The reaction proceeds through a catalytic cycle that involves oxidative addition, transmetalation, and reductive elimination.[1] Key to the success of the Stille coupling is the choice of catalyst, ligands, solvent, and any additives, which can significantly influence the reaction rate and yield.[2][4] Organotin reagents, while effective, are toxic, and appropriate handling and purification methods are necessary to remove tin byproducts.[1]

Representative Data for Stille Coupling with this compound

The following table summarizes typical reaction conditions and expected yields for the Stille coupling of this compound with aryl, vinyl, and alkylstannanes. These examples are illustrative and based on general protocols for similar heterocyclic systems, as specific literature data for this exact reaction is limited.

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | - | 110 | 12 | 85 |

| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2.5) | P(o-tolyl)₃ (10) | Dioxane | - | 100 | 8 | 92 |

| 3 | Tributyl(methyl)stannane | PdCl₂(PPh₃)₂ (5) | - | DMF | CuI (10) | 80 | 24 | 65 |

Experimental Protocol: General Procedure for the Stille Coupling of this compound

This protocol provides a detailed methodology for the Stille coupling reaction.

Materials:

-

This compound

-

Organostannane (e.g., Tributyl(phenyl)stannane)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hot plate)

-

Reagents for workup and purification (e.g., potassium fluoride solution, ethyl acetate, hexane, silica gel)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a magnetic stir bar.

-

Reagent Addition: Add the anhydrous solvent (e.g., Toluene, 10 mL) to the flask. Stir the mixture at room temperature for 10 minutes to ensure dissolution.

-

Addition of Organostannane: Add the organostannane (e.g., Tributyl(phenyl)stannane, 1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir vigorously for the specified time (e.g., 12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL). To remove tin byproducts, stir the organic solution with an aqueous solution of potassium fluoride (1 M, 20 mL) for 1 hour.

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Caption: General experimental workflow for the Stille coupling.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Stille Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4-Iodo-2-phenylpyrimidine in Kinase Inhibitor Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The 2-phenylpyrimidine moiety, in particular, is a well-established pharmacophore that can be strategically functionalized to achieve high potency and selectivity against a variety of protein kinases. 4-Iodo-2-phenylpyrimidine serves as a versatile and crucial building block in the synthesis of these inhibitors. Its iodine atom provides a reactive handle for introducing diverse chemical functionalities through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the systematic exploration of the chemical space around the 2-phenylpyrimidine core to optimize kinase inhibitory activity and other pharmacological properties.